VUF 10148
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VUF-10148 involves the reaction of 2-chloro-3-benzylquinoxaline with 4-methylpiperazine under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The mixture is heated to facilitate the substitution reaction, resulting in the formation of VUF-10148 .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
VUF-10148 primarily undergoes substitution reactions due to the presence of reactive sites on the quinoxaline ring and the piperazine moiety. It can also participate in oxidation and reduction reactions under appropriate conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include bases like potassium carbonate and solvents such as dimethylformamide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different amines can yield various substituted quinoxaline derivatives .
Scientific Research Applications
Chemistry: Used as a model compound for studying histamine H4 receptor ligands and their interactions.
Biology: Investigated for its role in modulating immune responses and inflammation.
Medicine: Potential therapeutic agent for treating inflammatory diseases, allergies, and autoimmune disorders.
Industry: Utilized in the development of new pharmaceuticals targeting the histamine H4 receptor
Mechanism of Action
VUF-10148 exerts its effects by binding to the histamine H4 receptor, a G-protein-coupled receptor involved in immune response regulation. Upon binding, it modulates the receptor’s activity, leading to downstream effects such as reduced inflammation and altered immune cell behavior. The specific molecular targets and pathways involved include the inhibition of pro-inflammatory cytokine release and the modulation of chemotaxis in immune cells .
Comparison with Similar Compounds
Similar Compounds
VUF-10214: Another potent histamine H4 receptor ligand with similar anti-inflammatory properties.
2-(4-Methylpiperazin-1-yl)-quinoxaline: A lead structure for H4 receptor ligands.
Uniqueness
VUF-10148 stands out due to its high affinity for the histamine H4 receptor and its potent anti-inflammatory effects. Compared to similar compounds, it has shown significant efficacy in preclinical models of inflammation, making it a promising candidate for further development .
Properties
IUPAC Name |
2-benzyl-3-(4-methylpiperazin-1-yl)quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4/c1-23-11-13-24(14-12-23)20-19(15-16-7-3-2-4-8-16)21-17-9-5-6-10-18(17)22-20/h2-10H,11-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQUQVYOCGJWAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.